molecular formula C16H14ClF3N2O4S B2580341 4-{[1-(5-Chloro-2-methoxybenzenesulfonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine CAS No. 2380081-32-1

4-{[1-(5-Chloro-2-methoxybenzenesulfonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine

Cat. No.: B2580341
CAS No.: 2380081-32-1
M. Wt: 422.8
InChI Key: BDMRVNMXZFKVEI-UHFFFAOYSA-N
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Description

4-{[1-(5-Chloro-2-methoxybenzenesulfonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine is a complex organic compound that features a pyridine ring substituted with a trifluoromethyl group and an azetidine ring linked to a 5-chloro-2-methoxybenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(5-Chloro-2-methoxybenzenesulfonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine typically involves multiple steps, including the formation of the azetidine ring and the introduction of the trifluoromethyl group. One common method involves the trifluoromethylation of a pyridine derivative, followed by the formation of the azetidine ring through cyclization reactions. The reaction conditions often require the use of strong bases and specific catalysts to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and the use of environmentally benign solvents can be employed to scale up the production process while ensuring safety and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(5-Chloro-2-methoxybenzenesulfonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-{[1-(5-Chloro-2-methoxybenzenesulfonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[1-(5-Chloro-2-methoxybenzenesulfonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[1-(5-Chloro-2-methoxybenzenesulfonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine is unique due to its combination of a trifluoromethylpyridine core with an azetidine ring and a sulfonyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications and potential therapeutic uses.

Properties

IUPAC Name

4-[1-(5-chloro-2-methoxyphenyl)sulfonylazetidin-3-yl]oxy-2-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClF3N2O4S/c1-25-13-3-2-10(17)6-14(13)27(23,24)22-8-12(9-22)26-11-4-5-21-15(7-11)16(18,19)20/h2-7,12H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDMRVNMXZFKVEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CC(C2)OC3=CC(=NC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClF3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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